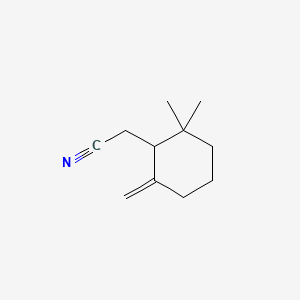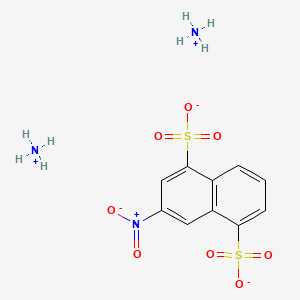
1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt is a chemical compound with the molecular formula C10H8N2O9S2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sulfonic acid groups and a nitro group. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt typically involves the nitration of 1,5-Naphthalenedisulfonic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group into the naphthalene ring. The resulting product is then neutralized with ammonium hydroxide to form the diammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonic acid groups can be reduced to sulfonate salts.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group forms 1,5-Naphthalenedisulfonic acid, 3-amino-, diammonium salt.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with enzymes and proteins, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthalenedisulfonic acid: Lacks the nitro group and has different reactivity and applications.
1,8-Naphthalenedisulfonic acid: Another isomer with distinct chemical properties.
2,6-Naphthalenedisulfonic acid: Differently substituted naphthalene derivative with unique applications.
Uniqueness
1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt is unique due to the presence of both sulfonic acid and nitro groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its use in diverse fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
84732-26-3 |
|---|---|
Formule moléculaire |
C10H13N3O8S2 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
diazanium;3-nitronaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H7NO8S2.2H3N/c12-11(13)6-4-8-7(10(5-6)21(17,18)19)2-1-3-9(8)20(14,15)16;;/h1-5H,(H,14,15,16)(H,17,18,19);2*1H3 |
Clé InChI |
ZLQKSFYNLRAKLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


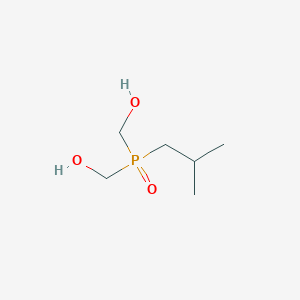
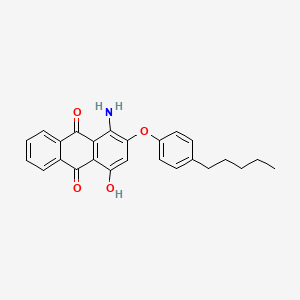
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B13778982.png)

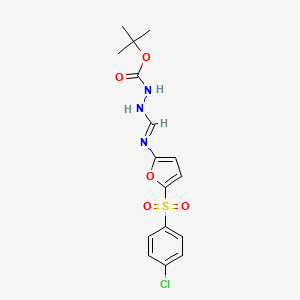
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)-](/img/structure/B13778993.png)
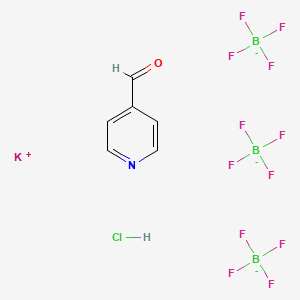
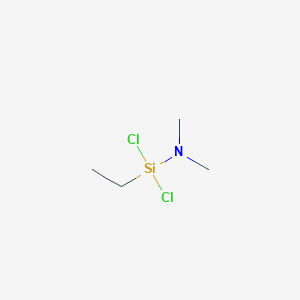
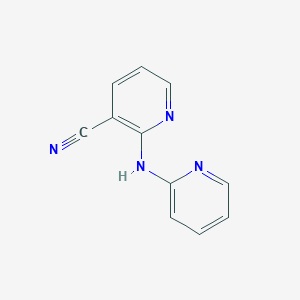

![dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B13779022.png)

